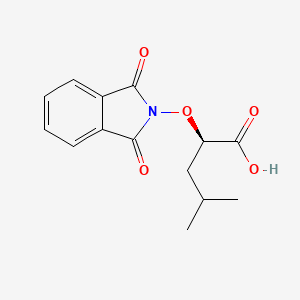

(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid

Overview

Description

(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid, also known as DIMPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. In

Scientific Research Applications

Synthesis and Antiepileptic Activity

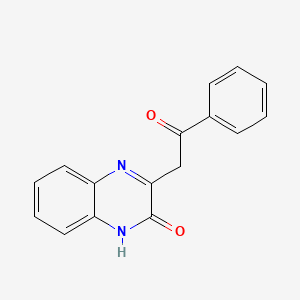

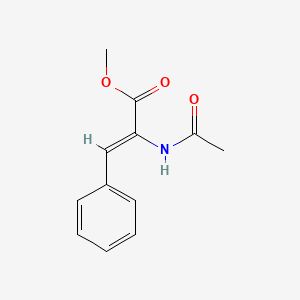

A study by Asadollahi et al. (2019) synthesized a series of derivatives related to the given compound, focusing on their antiepileptic activity. The research highlighted the synthesis process, involving phthalic anhydride and phenylalanine under microwave radiation, leading to the formation of derivatives. These compounds were then tested for their antiepileptic efficacy in mice, with some showing significant increases in seizure latency time, indicating potential antiepileptic properties. The molecular docking studies also suggested strong interactions with the GABA_A receptor, which might underlie their antiepileptic effects (Asadollahi et al., 2019).

Effects on Tumor Hypoxia and Thermosensitivity

Research by Honess et al. (1991) investigated the effects of BW12C, a compound related to the given chemical, on tumor hypoxia and thermosensitivity in mice. The study found that BW12C could significantly increase the radiobiological hypoxic fraction in tumors, making it of interest as a potential potentiator of bioreductive agents and/or hyperthermia in cancer treatment. The compound also affected relative tissue perfusion, which could be an important determinant in increasing tumor hypoxia induced by BW12C (Honess et al., 1991).

Behavioral Effects in Rhesus Monkeys

A study by Michael et al. (1977) explored the behavioral effects of a synthetic mixture of volatile aliphatic acids, including derivatives of the given compound, on sexual behavior in rhesus monkeys. The findings indicated a significant stimulation of male mounting attempts or ejaculations in certain pairs, suggesting that these compounds, acting via olfactory pathways, have communicatory significance in rhesus monkeys (Michael et al., 1977).

Thromboxane A2 Synthetase Inhibition

Clerck et al. (1989) studied R 68 070, a compound combining specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade. The compound showed significant in vivo activity, including deep and protracted inhibition of platelet TXA2 synthetase activity and increased serum levels of immunoreactive 6-keto-PGF1α in humans. These effects suggest potential applications in analyzing the roles and interactions of arachidonic acid metabolites in experimental and human pathologies (Clerck et al., 1989).

properties

IUPAC Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8(2)7-11(14(18)19)20-15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMVYIQIEZUFLJ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-4-methylpentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)

![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-ol](/img/structure/B3023528.png)